molecular formula C8H8N2O4 B1585638 (S)-2-Amino-2-(4-nitrophenyl)acetic acid CAS No. 336877-66-8

(S)-2-Amino-2-(4-nitrophenyl)acetic acid

Cat. No.: B1585638
CAS No.: 336877-66-8
M. Wt: 196.16 g/mol
InChI Key: XCVDAQWKJUCVHJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(4-nitrophenyl)acetic acid: is a chemical compound characterized by its molecular structure, which includes an amino group and a nitro group attached to a phenyl ring

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from simpler precursors. One common method involves the nitration of phenylacetic acid followed by an amination reaction.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

(S)-2-Amino-2-(4-nitrophenyl)acetic acid: undergoes various types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The nitro group can be reduced to an amine, resulting in a different compound.

  • Substitution Reactions: The compound can participate in substitution reactions where the nitro or amino groups are replaced by other functional groups.

  • Common Reagents and Conditions: Reagents such as hydrogen peroxide (for oxidation) and reducing agents like tin chloride (for reduction) are commonly used. Reaction conditions are typically controlled to achieve the desired product.

  • Major Products Formed: The major products include amine oxides, amines, and various substituted derivatives.

Scientific Research Applications

(S)-2-Amino-2-(4-nitrophenyl)acetic acid: has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, aiding in the creation of more complex molecules.

  • Biology: The compound can be used in biological studies to understand the effects of nitro-containing compounds on biological systems.

  • Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.

  • Industry: The compound is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which (S)-2-Amino-2-(4-nitrophenyl)acetic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

(S)-2-Amino-2-(4-nitrophenyl)acetic acid: can be compared with other similar compounds, such as:

  • 2-Amino-4-nitrophenol: This compound has similar structural features but differs in the position of the nitro group.

  • 2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Another related compound with a different molecular structure.

The uniqueness of This compound lies in its specific arrangement of functional groups, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

(2S)-2-amino-2-(4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,9H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVDAQWKJUCVHJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363562
Record name (2S)-Amino(4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336877-66-8
Record name (2S)-Amino(4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-2-(4-nitrophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-2-(4-nitrophenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-Amino-2-(4-nitrophenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
(S)-2-Amino-2-(4-nitrophenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
(S)-2-Amino-2-(4-nitrophenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(S)-2-Amino-2-(4-nitrophenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.